molecular formula C11H9N3 B3023530 (1-phenyl-1H-pyrazol-4-yl)acetonitrile CAS No. 51412-23-8

(1-phenyl-1H-pyrazol-4-yl)acetonitrile

Cat. No.: B3023530
CAS No.: 51412-23-8
M. Wt: 183.21 g/mol
InChI Key: BWPUFKQLCCDCHQ-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Organic Synthesis

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a privileged scaffold in organic and medicinal chemistry. nih.govnih.gov The unique structural and electronic properties of the pyrazole ring have made its derivatives a focal point of intensive research, leading to their incorporation into a multitude of functional molecules.

The significance of pyrazole derivatives is underscored by their diverse and potent biological activities. These compounds are integral to the development of pharmaceuticals, exhibiting a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, analgesic, antidepressant, and anticancer properties. nih.gov The structural versatility of the pyrazole nucleus allows for extensive chemical modification, enabling chemists to fine-tune the biological and physical properties of the resulting molecules to achieve desired therapeutic effects. nih.gov

In addition to their medicinal applications, pyrazole derivatives are crucial in agrochemicals, finding use as herbicides and insecticides. nih.gov Their utility also extends to material science, where they have been investigated as fluorescent agents and dyes. nih.gov The ready accessibility of the pyrazole core through various synthetic routes, such as the condensation of hydrazines with 1,3-dicarbonyl compounds, further enhances their appeal in contemporary organic synthesis. researchgate.net This combination of versatile reactivity, broad biological activity, and synthetic accessibility solidifies the position of pyrazole derivatives as a cornerstone of modern heterocyclic chemistry. nih.gov

Table 1: Selected Pharmacological Activities of Pyrazole Derivatives

Pharmacological Activity Reference
Anti-inflammatory nih.gov
Anticancer nih.gov
Antimicrobial nih.gov
Antidepressant nih.gov

Overview of (1-phenyl-1H-pyrazol-4-yl)acetonitrile as a Key Synthetic Intermediate

This compound is a specialized pyrazole derivative that serves as a highly versatile building block in organic synthesis. Its structure, featuring a pyrazole ring substituted with a phenyl group at the N1 position and an acetonitrile (B52724) group at the C4 position, provides multiple reactive sites for constructing more complex, often biologically active, molecules.

Table 2: Chemical Properties of this compound

Property Value Reference
CAS Number 51412-23-8 scbt.com
Molecular Formula C₁₁H₉N₃ scbt.com

| Molecular Weight | 183.21 g/mol | scbt.com |

The synthetic utility of this compound primarily stems from the reactivity of the acetonitrile moiety (-CH₂CN). The methylene (B1212753) (-CH₂) group is activated by the adjacent electron-withdrawing nitrile (-CN) group, making its protons acidic. This allows for deprotonation by a suitable base to form a stabilized carbanion, which can then act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions.

While direct studies on this compound are specific, the reactivity of analogous cyanomethyl-substituted heterocycles is well-documented, particularly in the synthesis of fused heterocyclic systems. For instance, cyanomethyl pyrazoles are key precursors for the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds known for their structural similarity to purines and their significant biological activities, including as kinase inhibitors. nih.govnih.govsemanticscholar.orgmdpi.com

The general synthetic pathway involves the reaction of the active methylene group of the pyrazole acetonitrile with various electrophiles. For example, condensation reactions can be employed to build a new ring fused to the pyrazole core. The nitrile group itself is also a versatile functional handle; it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic rings. This dual reactivity makes this compound a valuable intermediate for generating molecular diversity and synthesizing libraries of compounds for drug discovery and material science applications. semanticscholar.orgmdpi.com

Properties

IUPAC Name

2-(1-phenylpyrazol-4-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-7-6-10-8-13-14(9-10)11-4-2-1-3-5-11/h1-5,8-9H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPUFKQLCCDCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398984
Record name (1-phenyl-1H-pyrazol-4-yl)acetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51412-23-8
Record name (1-phenyl-1H-pyrazol-4-yl)acetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile
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Synthetic Methodologies and Preparative Strategies

Established Synthetic Routes to (1-phenyl-1H-pyrazol-4-yl)acetonitrile

Established synthetic routes primarily rely on the functionalization of a pre-formed 1-phenyl-1H-pyrazole ring. These methods are valued for their reliability and are often built upon classical heterocyclic chemistry principles. The choice of route typically depends on the availability of starting materials and the desired scale of the reaction.

Precursor Identification and Utilization in Synthetic Pathways

The successful synthesis of this compound hinges on the selection of appropriate precursors. The most prominent and direct precursor is 1-phenyl-1H-pyrazole-4-carbaldehyde. researchgate.netresearchgate.net This aldehyde provides a reactive handle at the correct position for conversion into the cyanomethyl group.

Another viable precursor is (1-phenyl-1H-pyrazol-4-yl)methanol, which can be prepared from ethyl 1-phenyl-1H-pyrazole-4-carboxylate. chemicalbook.com The methanolic group can be converted into a good leaving group, such as a halide, which is then displaced by a cyanide ion.

The fundamental pyrazole (B372694) ring itself is often constructed via cyclocondensation reactions. A common method involves the reaction of N-monosubstituted hydrazones with nitroolefins, which offers a regioselective route to 1,3,5-trisubstituted pyrazoles. orgsyn.org For the target compound, this would involve reacting phenylhydrazine (B124118) with a suitable three-carbon building block.

A key synthetic transformation involves the conversion of the aldehyde precursor to the final nitrile product. A highly effective method for this conversion on a similar substrate, 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, involves a two-step, one-pot process. The aldehyde is first reacted with hydroxylamine (B1172632) to form an oxime intermediate. This intermediate is then subjected to in-situ dehydration to yield the corresponding nitrile in high yield. researchgate.net This pathway is presented in the table below.

Starting MaterialReagentsIntermediateProductYield
1-phenyl-1H-pyrazole-4-carbaldehyde1. Hydroxylamine 2. Dehydrating Agent (e.g., NaI in DMF)1-phenyl-1H-pyrazole-4-carbaldehyde oximeThis compoundHigh (analogous reaction >90% researchgate.net)

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For the construction of the pyrazole ring itself, the choice of solvent has been shown to be critical. For instance, in the reaction between N-monosubstituted hydrazones and nitroolefins, non-polar solvents like toluene (B28343) may result in no reaction, while more polar solvents are effective. orgsyn.org

Temperature control is another key parameter. For the dehydration of the oxime intermediate to the nitrile, reflux temperatures are often employed to drive the reaction to completion. researchgate.net The selection of the dehydrating agent is also important, with various reagents available to effect this transformation under different conditions.

Catalysis can play a role in enhancing reaction efficiency. For pyrazole synthesis via multicomponent reactions, catalysts such as taurine (B1682933) or piperidine (B6355638) have been used effectively in aqueous media. nih.gov For the final cyanation step, if proceeding via a halomethyl intermediate, phase-transfer catalysts can be employed to improve the reaction rate and yield in biphasic systems.

Exploration of Novel Synthetic Approaches

Recent research in synthetic chemistry has emphasized the development of more sustainable and efficient methodologies. These novel approaches are being applied to the synthesis of pyrazole derivatives, including this compound.

Development of Green Chemistry Methodologies

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds. For pyrazoles, this includes the use of multicomponent reactions (MCRs), which enhance atom economy by combining three or more reactants in a single step. nih.govrsc.org An MCR approach to a substituted 1-phenyl-pyrazole core could involve reacting phenylhydrazine, an aldehyde, and a nitrile-containing active methylene (B1212753) compound like malononitrile. rsc.org

The use of environmentally benign solvents, particularly water, is a cornerstone of green synthesis. Several MCRs for pyrazole derivatives have been successfully carried out in an aqueous medium, often facilitated by a catalyst. nih.gov Furthermore, solvent-free reaction conditions, sometimes assisted by microwave irradiation, represent another green alternative that can reduce waste and reaction times.

The development of reusable catalysts is also a key area of research. For example, modified layered double hydroxides (LDHs) have been developed as efficient, heterogeneous catalysts for the multicomponent synthesis of pyrazole-carbonitriles. rsc.org These catalysts can be easily separated from the reaction mixture and reused, minimizing waste. rsc.org

Green ApproachKey FeaturesPotential Application to Target Compound
Multicomponent Reactions (MCRs)High atom economy, one-pot synthesis, reduced waste. nih.govReaction of phenylhydrazine, a suitable aldehyde, and malononitrile. rsc.org
Aqueous MediaEnvironmentally benign solvent, improved safety. nih.govCatalyst-assisted MCR in water at elevated temperatures.
Heterogeneous CatalysisEasy catalyst separation and recycling, reduced waste. rsc.orgUse of a modified LDH catalyst for the pyrazole ring formation. rsc.org
Solvent-Free ConditionsElimination of solvent waste, potential for shorter reaction times.Microwave-assisted synthesis from precursors.

Strategies for Scalable Synthesis and Commercial Production

The transition from laboratory-scale synthesis to commercial production requires robust, efficient, and cost-effective processes. For this compound, scalability is facilitated by the use of one-pot reactions, which minimize intermediate isolation and purification steps, thereby reducing processing time and cost. orgsyn.orgorganic-chemistry.org The conversion of the aldehyde to the nitrile via an oxime intermediate can be performed as a one-pot procedure, which is advantageous for large-scale production. researchgate.net

The availability and cost of starting materials are critical factors. Precursors like 1-phenyl-1H-pyrazole-4-carbaldehyde are commercially available, which supports their use in larger-scale manufacturing. Companies specializing in chemical synthesis offer capabilities for kilo-production and pilot plant manufacturing of related pyrazole intermediates, indicating that established scalable methods exist. chembuyersguide.com

For commercial production, avoiding chromatographic purification is highly desirable. Developing reaction conditions that lead to high-purity products that can be isolated by simple crystallization or precipitation is a key goal. The synthesis of some pyrazole derivatives has been shown to yield a solid product that precipitates from the reaction mixture and requires minimal purification. orgsyn.org

Chemical Reactivity and Derivatization Studies

Reactivity Profile of the Nitrile Functionality

The nitrile group in (1-phenyl-1H-pyrazol-4-yl)acetonitrile is a valuable functional handle that can be converted into several other important chemical moieties, including carboxylic acids, esters, amides, and amines. These transformations provide access to a wide array of derivatives with potential applications in medicinal chemistry and materials science.

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. For this compound, this can be achieved under either acidic or basic conditions. The resulting product, (1-phenyl-1H-pyrazol-4-yl)acetic acid, serves as a key intermediate for further derivatization, notably the synthesis of esters.

Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization, and subsequent hydrolysis of the resulting amide intermediate. youtube.commasterorganicchemistry.com Conversely, base-promoted hydrolysis involves heating with an aqueous alkali, like sodium hydroxide (B78521), where the hydroxide ion acts as the nucleophile. libretexts.org The reaction initially yields a carboxylate salt, which is then protonated in an acidic workup step to afford the carboxylic acid. libretexts.org

The (1-phenyl-1H-pyrazol-4-yl)acetic acid can then be readily converted to its corresponding esters via Fischer esterification. This method involves refluxing the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid.

TransformationReactantsConditionsProduct
Hydrolysis This compound, H₂OH₂SO₄ (aq.), Heat(1-phenyl-1H-pyrazol-4-yl)acetic acid
Esterification (1-phenyl-1H-pyrazol-4-yl)acetic acid, Ethanol (B145695)H₂SO₄ (catalytic), RefluxEthyl (1-phenyl-1H-pyrazol-4-yl)acetate

The nitrile functionality can be partially hydrolyzed to form amide derivatives. This transformation is valuable as it introduces the versatile amide bond. The reaction can be controlled to favor the formation of the amide, 2-(1-phenyl-1H-pyrazol-4-yl)acetamide, by using milder reaction conditions than those required for full hydrolysis to the carboxylic acid. youtube.com For example, treatment of a nitrile with hydrogen peroxide in a basic solution is a common method for this conversion. The reaction is typically carried out at controlled temperatures to prevent further hydrolysis of the amide product. chemguide.co.uk

TransformationReactantsConditionsProduct
Partial Hydrolysis This compoundH₂O₂, NaOH (aq.), Controlled Temperature2-(1-phenyl-1H-pyrazol-4-yl)acetamide

The reduction of the nitrile group provides a direct route to primary amines, which are crucial building blocks in the synthesis of numerous compounds. This compound can be reduced to 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this transformation, typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and isolate the amine product. savemyexams.com

TransformationReactantsConditionsProduct
Reduction This compound1. LiAlH₄ in THF2. H₂O workup2-(1-phenyl-1H-pyrazol-4-yl)ethanamine

Electrophilic Substitution on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle and, as such, can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is dictated by the electronic properties of the ring and its substituents.

In 1-substituted pyrazoles, electrophilic attack occurs preferentially at the C-4 position. rrbdavc.org This regioselectivity can be rationalized by examining the stability of the cationic intermediates (Wheland intermediates or sigma complexes) formed upon attack at the C-3, C-4, and C-5 positions.

The pyrazole ring contains a pyridine-like nitrogen at N-2, which is electron-withdrawing and deactivates the adjacent C-3 and C-5 positions towards electrophilic attack. researchgate.net Attack at either C-3 or C-5 places the positive charge of the intermediate on a carbon adjacent to the electron-deficient pyridine-like nitrogen, which is a highly unfavorable arrangement. rrbdavc.org In contrast, electrophilic attack at the C-4 position results in an intermediate where the positive charge is more favorably distributed across the ring atoms without being immediately adjacent to the N-2 atom. This leads to a lower activation energy for substitution at the C-4 position, making it the most nucleophilic and reactive site on the unsubstituted 1-phenylpyrazole (B75819) ring. rrbdavc.orgresearchgate.net

For this compound, the most reactive C-4 position is already occupied by the cyanomethyl group. Consequently, further electrophilic substitution must occur at another position on the pyrazole ring (C-5) or on the N-phenyl ring. The outcome is highly dependent on the reaction conditions.

Nitration: The nitration of 1-phenylpyrazoles demonstrates a strong dependence on the acidity of the reaction medium. cdnsciencepub.com

Under moderately acidic conditions (e.g., nitric acid in acetic anhydride), the pyrazole ring remains the more activated system, and if the C-4 position were available, it would be the primary site of nitration.

However, in strongly acidic media, such as a mixture of nitric acid and sulfuric acid, the pyrazole ring becomes protonated. This protonation severely deactivates the entire heterocyclic ring system towards further electrophilic attack. As a result, the electrophile (NO₂⁺) preferentially attacks the N-phenyl ring, which is now the more reactive moiety. The pyrazole ring acts as a deactivating, ortho-para directing substituent on the phenyl group. Therefore, nitration of this compound under these conditions is expected to yield the p-nitrated product. cdnsciencepub.com

Halogenation: Halogenation of pyrazoles with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) typically occurs at the C-4 position. researchgate.netbeilstein-archives.org When this position is blocked, as in the title compound, substitution at C-5 is possible but generally requires more forcing conditions. researchgate.net Similar to the case of nitration, under conditions where the pyrazole ring is deactivated, halogenation may occur on the N-phenyl ring. The cyanomethyl group at C-4 is electron-withdrawing, which further deactivates the pyrazole ring. Thus, electrophilic halogenation is predicted to occur on the phenyl ring, primarily at the para position.

ReactionSubstrateReagentsPredicted Major ProductRationale
Nitration This compoundHNO₃, H₂SO₄(1-(4-nitrophenyl)-1H-pyrazol-4-yl)acetonitrileProtonation of the pyrazole ring deactivates it, directing substitution to the N-phenyl ring. cdnsciencepub.com
Halogenation This compoundBr₂, FeBr₃(1-(4-bromophenyl)-1H-pyrazol-4-yl)acetonitrileThe pyrazole ring is deactivated by the C-4 substituent and the N-2 atom, favoring substitution on the less deactivated phenyl ring.

Alkylation and Acylation Reactions of the Pyrazole Nucleus

The pyrazole ring in 1-phenylpyrazole derivatives is an electron-rich heteroaromatic system, making it susceptible to electrophilic substitution reactions, particularly at the C4 position. Acylation reactions, such as the Friedel-Crafts and Vilsmeier-Haack reactions, are effective methods for introducing functional groups onto the pyrazole nucleus.

Friedel-Crafts Acylation:

The Friedel-Crafts acylation of N-phenylpyrazoles, in the presence of a Lewis acid catalyst like aluminum chloride, typically results in the introduction of an acyl group at the 4-position of the pyrazole ring. rsc.org This reaction provides a direct route to pyrazolyl ketones. The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich C4 position of the pyrazole. This regioselectivity is a common feature for electrophilic substitution on 1-substituted pyrazoles. rsc.org

Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. mdpi.comijpcbs.com When applied to 1-phenylpyrazole derivatives, the reaction with the Vilsmeier reagent (typically a mixture of phosphorus oxychloride and N,N-dimethylformamide) introduces a formyl group (-CHO) at the C4-position of the pyrazole ring. jocpr.comresearchgate.net This reaction is a versatile tool for synthesizing pyrazole-4-carbaldehydes, which are valuable intermediates for the construction of more complex heterocyclic systems. mdpi.comnih.gov

Reaction TypeSubstrateReagentsConditionsProductReference
Friedel-Crafts Acylation1-PhenylpyrazoleAcyl chloride, AlCl₃-4-Acyl-1-phenylpyrazole rsc.org
Vilsmeier-Haack Formylation1-Phenyl-3-aryl-pyrazolePOCl₃, DMFHeating1-Phenyl-3-aryl-pyrazole-4-carbaldehyde jocpr.com
Vilsmeier-Haack FormylationAcetophenone phenylhydrazonePOCl₃, DMF50-60°C, 5-6 h1,3-Diphenyl-1H-pyrazole-4-carbaldehyde jocpr.com

Functionalization at the Phenyl Substituent

The orientation of electrophilic substitution on the 1-phenylpyrazole system is highly dependent on the reaction conditions, specifically the acidity of the medium. This dictates whether the incoming electrophile attacks the pyrazole ring or the N-phenyl substituent.

Under strongly acidic conditions, the pyrazole ring becomes protonated. The resulting pyrazolium (B1228807) cation acts as a deactivating group, withdrawing electron density from the attached phenyl ring. This deactivation directs incoming electrophiles to the para-position of the phenyl ring, which is the least deactivated position.

Conversely, under neutral or less acidic conditions (e.g., in acetic anhydride (B1165640) or chloroform), the pyrazole ring remains unprotonated. In this state, the pyrazole ring acts as an ortho, para-directing activating group, though substitution is sterically hindered at the ortho positions. Consequently, electrophilic attack occurs preferentially at the electron-rich C4 position of the pyrazole ring itself.

Nitration:

The nitration of 1-phenylpyrazole exemplifies this condition-dependent reactivity.

With Mixed Acids (H₂SO₄/HNO₃): In a mixture of concentrated sulfuric and nitric acids, the pyrazole nitrogen is protonated. The strong deactivating effect of the pyrazolium group directs the nitronium ion (NO₂⁺) to the para-position of the phenyl ring, yielding 1-(4-nitrophenyl)pyrazole.

With Nitric Acid in Acetic Anhydride: This reagent combination is less acidic, and the pyrazole ring is not significantly protonated. As a result, the pyrazole ring remains the more activated system, and nitration occurs at the C4 position to give 4-nitro-1-phenylpyrazole.

Halogenation:

A similar trend is observed in the halogenation of 1-phenylpyrazole.

With Bromine in Sulfuric Acid: In the presence of a strong acid and silver sulfate, bromination occurs on the phenyl ring, yielding 1-(4-bromophenyl)pyrazole. The acidic conditions favor the protonated, deactivated pyrazole species.

With Bromine in Chloroform: In a neutral, non-polar solvent like chloroform, the unprotonated pyrazole ring is more reactive than the phenyl ring, leading to the formation of 4-bromo-1-phenylpyrazole.

Reaction TypeSubstrateReagents & ConditionsSite of SubstitutionProduct
Nitration1-PhenylpyrazoleH₂SO₄ / HNO₃ (Strongly Acidic)Phenyl Ring (para-position)1-(4-Nitrophenyl)pyrazole
Nitration1-PhenylpyrazoleHNO₃ / Acetic Anhydride (Less Acidic)Pyrazole Ring (C4-position)4-Nitro-1-phenylpyrazole
Bromination1-PhenylpyrazoleBr₂ / H₂SO₄ / Ag₂SO₄ (Strongly Acidic)Phenyl Ring (para-position)1-(4-Bromophenyl)pyrazole
Bromination1-PhenylpyrazoleBr₂ in Chloroform (Neutral)Pyrazole Ring (C4-position)4-Bromo-1-phenylpyrazole

Structural Elucidation and Conformational Analysis

X-ray Crystallographic Analysis of (1-phenyl-1H-pyrazol-4-yl)acetonitrile and its Derivatives

Determination of Molecular Geometry and Bond Parameters

Based on crystallographic data of analogous structures, the pyrazole (B372694) ring in this compound is anticipated to be essentially planar. The phenyl ring is typically twisted with respect to the pyrazole ring, with dihedral angles varying depending on the substituents and crystal packing forces. For instance, in methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the dihedral angle between the phenyl and pyrazole rings is 60.83(5)°. mdpi.com In other derivatives, this angle can be smaller, such as 22.68 (8)° in 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde.

The bond lengths within the pyrazole ring are expected to be intermediate between single and double bonds, indicative of its aromatic character. The precise bond lengths and angles for this compound would require a dedicated single-crystal X-ray diffraction study.

Interactive Data Table: Comparison of Dihedral Angles in Phenyl-Pyrazole Derivatives

Compound NameDihedral Angle (Phenyl-Pyrazole)
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate60.83(5)°
3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde22.68(8)°
1-(p-tolylphenyl)-4-(2-furoyl)-3-methyl-1H-pyrazol-5-ol6.23(6)°

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of pyrazole derivatives is often governed by a variety of intermolecular interactions, including hydrogen bonds and π-π stacking. In the solid state, molecules of this compound are likely to be linked through weak intermolecular interactions. For example, in the crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, molecules are linked by N-H···O hydrogen bonds and C-H···O interactions. cardiff.ac.uk Furthermore, π-π stacking interactions between phenyl rings of neighboring molecules are a common feature, with centroid-centroid distances typically around 3.65 Å. cardiff.ac.uk

Solid-State Chemistry Investigations

Investigations into the solid-state chemistry of pyrazoles reveal that their supramolecular structures can form various arrangements, including columnar stacked systems. nih.gov The specific solid-state arrangement of this compound would influence its physical properties, but detailed studies on this particular compound are not currently available.

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the structure of this compound and understanding its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. While the specific spectra for this compound are not published in detail, the expected chemical shifts can be inferred from data on similar compounds.

For the pyrazole ring, the proton at position 3 typically appears as a singlet, as does the proton at position 5 (if unsubstituted). The protons of the phenyl group will exhibit multiplets in the aromatic region of the ¹H NMR spectrum. The methylene (B1212753) protons of the acetonitrile (B52724) group would likely appear as a singlet.

In the ¹³C NMR spectrum, the carbon atoms of the pyrazole and phenyl rings will show signals in the aromatic region. The nitrile carbon will have a characteristic chemical shift further downfield. For example, in a series of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, the chemical shift of the carbon at position 4 of the pyrazole ring is observed in the range of 106.9–108.0 ppm. nih.gov

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound (based on analogs)

ProtonsExpected Chemical Shift (ppm)
Pyrazole-H3, H5~7.5 - 8.5 (s)
Phenyl-H~7.2 - 7.8 (m)
-CH₂-CN~3.8 - 4.2 (s)

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy provide information about the vibrational modes of the molecule. The IR spectrum of a pyrazole derivative typically shows characteristic bands for C-H, C=C, and C=N stretching vibrations. The nitrile group (-C≡N) of this compound would exhibit a sharp, characteristic absorption band in the region of 2200-2300 cm⁻¹. Aromatic C-H stretching vibrations are generally observed in the 3000-3100 cm⁻¹ region, while C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ range. For instance, in the IR spectrum of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, characteristic bands for C=N and C=C bonds are observed in the 1570–1615 cm⁻¹ region. mdpi.com

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic rings and the nitrile group. Detailed vibrational assignments would require theoretical calculations in conjunction with experimental spectra.

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of this compound, corroborating its molecular structure. The analysis, typically performed using electron ionization (EI), allows for the identification of the molecular ion and characteristic fragment ions, which are formed through predictable cleavage pathways.

The mass spectrum of this compound is expected to exhibit a distinct molecular ion peak [M]⁺• corresponding to its molecular weight. Given the molecular formula C₁₁H₉N₃, the nominal molecular weight is 183 g/mol . scbt.com The presence of an odd number of nitrogen atoms is consistent with the nitrogen rule, leading to an odd nominal molecular weight.

The fragmentation of this compound is primarily dictated by the lability of the bonds associated with the acetonitrile substituent and the inherent stability of the aromatic pyrazole and phenyl rings. The fragmentation patterns of substituted pyrazoles are well-documented, often involving the expulsion of small, stable neutral molecules such as hydrogen cyanide (HCN) and dinitrogen (N₂). For aromatic nitriles, the loss of the nitrile group as a radical (•CN) or as HCN are also common fragmentation pathways.

Based on the analysis of structurally similar compounds, a plausible fragmentation scheme for this compound can be proposed. The initial fragmentation is likely to involve the loss of the acetonitrile side chain or parts thereof. Subsequent fragmentation would then involve the characteristic breakdown of the 1-phenylpyrazole (B75819) core.

Key fragmentation pathways are anticipated to include:

Loss of the cyano radical (•CN): Cleavage of the bond between the methylene group and the nitrile can lead to the formation of a fragment with a mass-to-charge ratio (m/z) of 157.

Loss of hydrogen cyanide (HCN): Rearrangement and elimination of HCN from the acetonitrile moiety could result in a fragment at m/z 156.

Fragmentation of the pyrazole ring: Following or preceding the fragmentation of the acetonitrile group, the pyrazole ring can undergo cleavage. This can involve the loss of HCN or N₂, leading to various smaller fragment ions.

Formation of the phenyl cation: The stable phenyl cation (C₆H₅⁺) at m/z 77 is a common fragment in the mass spectra of phenyl-containing compounds and is expected to be observed.

Fragmentation of the 1-phenylpyrazole core: Based on studies of similar 1-phenylpyrazole structures, fragments corresponding to the phenylpyrazole cation and its subsequent breakdown products are expected.

The following interactive data table summarizes the predicted key fragment ions for this compound based on these established fragmentation principles.

m/z Proposed Fragment Ion Formula Notes
183[M]⁺• (Molecular Ion)[C₁₁H₉N₃]⁺•The intact molecule with one electron removed.
157[M - CN]⁺[C₁₀H₉N₂]⁺Loss of the cyano radical from the molecular ion.
156[M - HCN]⁺•[C₁₀H₈N₂]⁺•Loss of a neutral hydrogen cyanide molecule.
117[C₈H₇N]⁺•[C₈H₇N]⁺•A plausible fragment arising from the cleavage of the pyrazole ring.
91[C₆H₅N]⁺•[C₆H₅N]⁺•Potentially formed through rearrangement and cleavage of the pyrazole ring.
77[C₆H₅]⁺[C₆H₅]⁺The stable phenyl cation.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the electronic properties, stability, and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecular structure.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than a complex many-electron wave function. eurasianjournals.com This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.net

For pyrazole (B372694) derivatives, DFT studies, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), are used to optimize molecular geometry and predict a variety of electronic properties. researchgate.netasrjetsjournal.org A typical DFT analysis on a compound like (1-phenyl-1H-pyrazol-4-yl)acetonitrile would yield critical data regarding its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity, kinetic stability, and the energy of electronic transitions. bohrium.com A smaller gap generally implies higher reactivity. Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. asrjetsjournal.org

Table 1: Illustrative Frontier Molecular Orbital Energies from DFT Studies on Pyrazole Derivatives

Compound/Derivative Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Source
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate PBE/TZ2P -6.21 -1.45 4.76 bohrium.com
(E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carbaldehyde B3LYP/6-311G(d,p) -6.04 -2.75 3.29 asrjetsjournal.org

This table presents data from related pyrazole compounds to illustrate typical values obtained from DFT calculations. The values are not for this compound itself.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters beyond fundamental physical constants. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for energy and molecular properties.

These methods are particularly valuable for exploring the potential energy surface (PES) of a molecule. By calculating the energies of various geometric arrangements, researchers can identify stable isomers, conformers, and the energy barriers between them. For a molecule like this compound, ab initio calculations could be used to precisely determine the rotational barriers around the single bond connecting the phenyl and pyrazole rings, providing a detailed understanding of its conformational flexibility. While specific ab initio studies on this compound are scarce, the general methodology is a cornerstone of theoretical chemistry for exploring energy landscapes.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating the pathways of chemical reactions. By modeling the reactants, products, intermediates, and transition states (TS), researchers can understand the step-by-step mechanism of a synthesis or transformation. DFT is a common tool for this purpose. koreascience.kr

For the synthesis of pyrazole derivatives, which often involves condensation reactions, computational modeling can help determine the most likely reaction pathway. researchgate.netkoreascience.kr This involves locating the transition state structure for each step—a high-energy, transient species that represents the energy maximum along the reaction coordinate. Vibrational frequency calculations are then performed to characterize these structures; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction path. researchgate.net

The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing insight into the reaction kinetics. For instance, in the synthesis of pyrazoles from chalcones, DFT calculations have been used to compare different proposed mechanisms (e.g., Michael addition followed by condensation versus condensation followed by Michael addition) to determine the most energetically favorable route. koreascience.kr A similar approach could be applied to model the synthesis of this compound to optimize reaction conditions and understand potential byproduct formation.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a broader range of computational techniques used to represent and simulate molecular structures and their behavior. A key aspect of this is conformational analysis, which investigates the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds.

Studies on similar phenylpyrazole derivatives have shown that the dihedral angle between the phenyl and pyrazole planes can vary significantly. For example, in the crystal structure of one phenylpyrazole carboxylic acid derivative, this angle was found to be between 47° and 61°. cambridge.org Computational methods can be used to perform a systematic conformational search by rotating this bond and calculating the potential energy at each step. This generates a rotational energy profile that identifies the lowest-energy (most stable) conformers and the energy barriers to interconversion.

Table 2: Illustrative Dihedral Angles in Phenylpyrazole Derivatives

Compound Method Dihedral Angle (Phenyl vs. Pyrazole) Source
1-phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (Molecule A) X-ray Diffraction 47.4° cambridge.org
1-phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (Molecule B) X-ray Diffraction 48.7° cambridge.org

This table provides examples of dihedral angles found in a related compound, illustrating the non-planar arrangement typical for this class of molecules.

Applications in Advanced Organic and Medicinal Chemistry

Utilization as a Versatile Building Block in Complex Molecule Synthesis

In organic synthesis, the term "building block" refers to a molecule that can be readily incorporated into the structure of a larger, more complex molecule. (1-phenyl-1H-pyrazol-4-yl)acetonitrile serves this purpose effectively due to its distinct chemical features. The pyrazole (B372694) core is an aromatic heterocycle, providing a stable scaffold that can be functionalized at various positions. The acetonitrile (B52724) moiety (-CH₂CN) is particularly useful, as the methylene (B1212753) protons are acidic and the nitrile group can undergo a wide range of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, or reaction with organometallic reagents to form ketones.

This dual functionality allows chemists to use this compound as a starting point for constructing a diverse array of compounds. The stable phenylpyrazole core often forms the central framework of the new molecule, while the versatile acetonitrile group acts as a handle for introducing additional complexity and functionality. The pyrazole scaffold itself is a common feature in many biologically active compounds, making its derivatives, like this acetonitrile, sought-after precursors in synthetic chemistry. researchgate.netnih.gov

Role in Medicinal Chemistry Research and Drug Discovery

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in potent, biologically active compounds across different therapeutic areas. nih.govglobalresearchonline.net This makes derivatives such as this compound highly valuable in the quest for new drugs. globalresearchonline.net

Researchers utilize this compound as a foundational structure for creating new families of compounds with potential pharmacological applications. The synthesis often involves modifying the acetonitrile side chain or adding various substituents to the phenyl or pyrazole rings. These modifications are aimed at creating molecules that can interact with specific biological targets, such as enzymes or receptors, in the body. The broad spectrum of biological activities associated with pyrazole derivatives—including anti-inflammatory, anticancer, antiviral, and antibacterial properties—drives the continuous exploration of new synthetic routes starting from accessible precursors like this compound. mdpi.commdpi.com

Structure-Activity Relationship (SAR) is a critical concept in drug discovery where the chemical structure of a compound is systematically altered to understand how these changes affect its biological activity. The goal is to identify the key chemical features responsible for the desired pharmacological effect and to optimize them to create a more potent and selective drug candidate.

This compound provides an excellent template for SAR studies. Chemists can synthesize a library of related compounds by making specific modifications at different points of the molecule and then test their biological activity.

Interactive Data Table: Potential Modifications for SAR Studies

Molecular PositionType of ModificationPotential Impact on Activity
N-Phenyl Ring Introduction of substituents (e.g., halogens, alkyl, alkoxy groups) at ortho, meta, or para positions.Can alter electronic properties, lipophilicity, and steric interactions, influencing binding affinity and pharmacokinetic properties.
Pyrazole Ring Substitution at other available positions on the pyrazole core.Modifies the core structure, potentially improving target recognition and selectivity.
Acetonitrile Group Conversion to other functional groups (e.g., amides, carboxylic acids, amines, ketones).Directly changes the way the side chain interacts with the biological target, often being crucial for potency.

A key application of pyrazole-based compounds is in the development of ligands that can selectively bind to and modulate the function of specific proteins involved in disease. One such target is the P2X7 receptor, an ion channel that plays a role in inflammation and has become an appealing target for pharmacological intervention. nih.gov

Research has identified (1H-pyrazol-4-yl)acetamide derivatives as potent antagonists of the P2X7 receptor. The acetonitrile group of this compound is a direct chemical precursor to the acetamide (B32628) functional group. Through chemical synthesis, the nitrile can be readily converted to the corresponding amide, making this compound a crucial intermediate in the synthesis of these P2X7 modulators. This highlights how the compound serves as a key piece in the development of targeted therapies.

Interactive Data Table: Biological Targets of Pyrazole Derivatives

Biological TargetTherapeutic AreaRole of Pyrazole Scaffold
P2X7 ReceptorAnti-inflammatoryForms the core of antagonist molecules. nih.gov
p38 MAP KinaseAnti-inflammatoryServes as a scaffold for highly selective inhibitors. mdpi.com
Protoporphyrinogen Oxidase (PPO)HerbicidalActs as the active component in PPO-inhibiting herbicides. regulations.gov
GABA-gated Chloride ChannelsInsecticidalKey structural component of neurotoxic insecticides like Fipronil. conicet.gov.ar

Application as an Intermediate in Agrochemical Research

The utility of the pyrazole scaffold extends beyond medicine into the field of agrochemicals, where it is a component of various herbicides and insecticides. researchgate.net

The phenylpyrazole chemical class represents a significant group of insecticides. A prominent example is Fipronil, a broad-spectrum insecticide that functions by disrupting the central nervous system of insects. researchgate.net The core structure of Fipronil and many related insecticides is a substituted N-phenylpyrazole ring.

Compounds like this compound are valuable intermediates in the synthesis of new insecticidal agents. Research in this area focuses on creating novel phenylpyrazole derivatives and evaluating their effectiveness against various pests. For instance, studies have shown that 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, a compound structurally similar to the subject of this article, exhibits significant insecticidal activity against larvae of the tomato leafminer (Tuta absoluta). conicet.gov.ar This demonstrates the importance of the phenylpyrazole carbonitrile framework in designing new and effective crop protection agents. The synthesis of these agrochemicals often involves multi-step processes where the this compound skeleton is assembled and then further functionalized to produce the final active ingredient. mdpi.com

Interactive Data Table: Examples of Phenylpyrazole-Based Insecticidal Agents

Compound Name/ClassTarget Pest(s)Mode of Action
FipronilBroad spectrum (e.g., ants, termites, fleas)Antagonist of GABA-gated chloride channels. conicet.gov.ar
Phenylpyrazole AnaloguesTetranychus cinnabarinus (Mite)Varies based on specific structure. sioc-journal.cn
N-aryl pyrazolesTuta absoluta (Tomato leafminer)Neurotoxin. conicet.gov.ar
Anthranilic DiamidesMythimna separata (Armyworm)Varies based on specific structure. researchgate.net

Development of Bactericidal Compounds

The pyrazole nucleus is a well-recognized scaffold in the design of novel antibacterial agents. Although specific studies detailing the direct use of this compound in the synthesis of bactericidal compounds are not prominent in the available literature, the functional groups of this molecule offer synthetic handles for the creation of more complex, biologically active molecules. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, which can then be further functionalized.

Research into pyrazole derivatives has yielded numerous compounds with significant antibacterial properties. For example, a variety of pyrazole-containing heterocycles have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The general strategy often involves the synthesis of fused heterocyclic systems, such as pyranopyrazoles or pyrazolopyrimidines, which have shown promising minimum inhibitory concentrations (MICs) against various bacterial strains.

One common approach to synthesizing biologically active pyrazole derivatives is through multicomponent reactions. These reactions often utilize a pyrazolone (B3327878) precursor, an aldehyde, and a source of the cyano group, such as malononitrile, to construct complex molecules in a single step. While not directly starting from this compound, these syntheses highlight the importance of the pyrazole and cyano functionalities in creating compounds with bactericidal potential.

Table 1: Examples of Bactericidal Activity of Pyrazole Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
Pyrano[2,3-c]pyrazolesBacillus subtilis0.10 - 1.00 nih.gov
Pyrano[2,3-c]pyrazolesStreptococcus pneumoniae0.10 - 1.00 nih.gov
Pyrano[2,3-c]pyrazolesSalmonella typhi0.50 - 2.50 nih.gov
Pyrano[2,3-c]pyrazolesPseudomonas aeruginosa0.50 - 2.50 nih.gov
Pyrazole-4-carboxamidesKlebsiella pneumoniaNot specified researchgate.net
Pyrazole-4-carboxamidesEscherichia coliNot specified researchgate.net
Pyrazole-4-carboxamidesBacillus subtilusNot specified researchgate.net

Intermediate in the Preparation of Dyes and Pigments

The pyrazole ring is a key component in a variety of azo dyes, which are a major class of synthetic colorants. The synthesis of these dyes typically involves the diazotization of an aromatic amine followed by a coupling reaction with a suitable coupling component. In the context of pyrazole-based dyes, 5-aminopyrazole derivatives are common starting materials for the diazotization step.

While there is no direct evidence in the reviewed literature of this compound being used as an intermediate for dyes, it is conceivable that the nitrile group could be chemically converted to an amino group, thus transforming it into a suitable precursor for azo dye synthesis. This transformation would allow for the introduction of the diazonium salt functionality, which is essential for the coupling reaction that forms the chromophoric azo group.

The general synthesis of pyrazole azo dyes involves reacting a diazotized aminopyrazole with a coupling agent, which can be an aromatic amine or a compound with an active methylene group. The resulting azo compounds often exhibit vibrant colors and are used in various applications, including textiles and printing.

Emerging Applications in Material Science Research

The unique electronic and photophysical properties of the pyrazole ring have made it an attractive building block for the development of new materials in material science. Although specific research on the applications of this compound in this field is limited, the broader class of pyrazole derivatives has shown promise in several areas.

One area of interest is in the development of organic semiconductors. The delocalized π-electron system of the pyrazole ring can facilitate charge transport, a key property for semiconductor materials. For instance, thin films of a 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile azo dye have been synthesized and studied for their optical and electrical properties, indicating its potential as an organic semiconductor.

Furthermore, pyrazole derivatives are being explored for their potential in optoelectronics. The ability of some pyrazole-containing molecules to exhibit photochromism—a reversible transformation between two forms with different absorption spectra upon exposure to light—makes them interesting candidates for applications such as optical data storage and molecular switches. For example, a 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-substituted 1,3-diazabicyclo[3.1.0]hex-3-ene has been shown to display photochromic behavior in both solution and crystalline phases.

The nitrile group in this compound could also be a site for polymerization or for grafting onto other materials to modify their properties. The conversion of nitriles into other functional groups, such as tetrazoles, opens up further possibilities for creating novel materials with specific functionalities.

Future Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The future synthesis of (1-phenyl-1H-pyrazol-4-yl)acetonitrile and its derivatives is geared towards greener and more efficient chemical processes. A primary focus is the adoption of multicomponent reactions (MCRs), which combine three or more reactants in a single step to form complex products, thereby saving energy, reducing waste, and shortening reaction times. nih.gov Research has demonstrated the efficacy of using nanocatalysts, such as NiFe2O4 nanoparticles, to facilitate the one-pot synthesis of related 5-amino-1H-pyrazole-4-carbonitriles at room temperature with excellent yields. This approach offers advantages like easy work-up and purification without the need for chromatography.

Furthermore, the principles of green chemistry are being integrated through the use of eco-friendly solvents, or even solvent-free conditions, often coupled with microwave irradiation to accelerate reactions. kthmcollege.ac.inresearchgate.net For instance, the synthesis of pyrazole (B372694) derivatives has been achieved using water or ethanol (B145695) as a solvent, avoiding hazardous reagents and complex procedures. kthmcollege.ac.in These methods not only improve the environmental footprint but also often lead to higher product yields and purity. kthmcollege.ac.in The goal is to establish synthetic pathways that maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste.

Exploration of Bioisosteric Replacements and Structure-Based Design

In the realm of medicinal chemistry, modifying the this compound structure through bioisosteric replacement is a key strategy for optimizing biological activity and physicochemical properties. chem-space.com The phenyl group, while common, can sometimes lead to metabolic instability or increased lipophilicity. chem-space.com Future research will focus on replacing this phenyl ring with non-classical bioisosteres like bicyclo[1.1.1]pentane (BCP), cubane, or saturated bicyclic scaffolds to enhance properties such as metabolic stability, solubility, and patentability. chem-space.comnih.govresearchgate.net For example, a BCP analogue of one antimalarial series was found to be equipotent to its parent phenyl compound but showed significantly improved metabolic properties. nih.govresearchgate.net

Structure-based design, guided by techniques like X-ray crystallography and molecular docking, will continue to be a cornerstone for developing novel derivatives. acs.orgnih.govnih.gov By understanding how pyrazole-based inhibitors bind to their target proteins, researchers can rationally design modifications to improve potency and selectivity. acs.orgnih.gov This approach has been successfully used to develop pyrazole-based inhibitors for targets like the anti-apoptotic protein MCL-1, where structural insights guided the optimization of compounds to achieve sub-micromolar binding affinity. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a significant leap forward for the production of this compound and its analogues. Flow chemistry offers superior control over reaction parameters such as temperature and mixing, leading to improved yields, higher purity, and enhanced safety, especially for reactions involving hazardous intermediates. nih.gov The synthesis of various pyrazole derivatives has already been successfully demonstrated using flow setups, highlighting the potential for greater efficiency and scalability. nih.gov

Coupling flow chemistry with automated synthesis platforms can further accelerate the discovery and development process. nih.gov Automated systems enable the rapid synthesis of a library of derivatives by systematically varying reactants and conditions, which is invaluable for structure-activity relationship (SAR) studies. nih.gov This technology allows for the on-demand synthesis of molecules, which can be directly integrated with purification and biological screening processes, creating a streamlined workflow from design to testing. nih.gov The automated synthesis of complex molecules like the pyrazole-containing drug prexasertib (B560075) has showcased the power of this integrated approach. nih.gov

Computational Design of Novel Derivatives with Enhanced Reactivity or Specificity

In silico methods are becoming indispensable for the rational design of new this compound derivatives. Computational tools such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) calculations allow for the prediction of biological activity and physicochemical properties before synthesis, saving significant time and resources. ej-chem.orgnih.govorientjchem.org

Molecular docking studies, for instance, can predict how different derivatives will bind to a specific biological target, helping to identify which modifications are most likely to improve efficacy. nih.govorientjchem.orgnih.gov This has been applied to design pyrazole-phthalazine hybrids as α-glucosidase inhibitors, where docking confirmed that the designed structural features were involved in key interactions with the enzyme's active site. nih.gov Similarly, QSAR studies correlate molecular descriptors with biological activity to build predictive models that can screen virtual libraries of compounds. ej-chem.org These computational approaches enable the design of novel derivatives with tailored properties, such as enhanced reactivity for specific chemical transformations or improved specificity for a biological target.

Interdisciplinary Collaborations for Expanding Application Horizons

The broad utility of the pyrazole scaffold necessitates a collaborative, interdisciplinary approach to unlock the full potential of this compound and its derivatives. The compound's core structure is found in pharmaceuticals, agrochemicals, and advanced materials, making collaborations between medicinal chemists, biologists, computational scientists, and materials scientists essential. nih.govmdpi.com

In medicine, collaborations can drive the development of novel therapeutics for a range of diseases, including cancer, infectious diseases, and inflammatory conditions. nih.govacs.org In materials science, the unique electronic and photophysical properties of pyrazole derivatives can be harnessed to create novel photochromic materials, optical sensors, or energetic materials. mdpi.comrsc.org For example, derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile (B52724) have been designed as new melt-cast explosives. rsc.org By fostering partnerships across diverse scientific fields, researchers can explore new applications and accelerate the translation of fundamental discoveries into practical technologies.

Q & A

Q. What are the optimal synthetic routes for preparing (1-phenyl-1H-pyrazol-4-yl)acetonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of phenylhydrazine derivatives with acetonitrile-containing precursors. Key factors include:

  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Solvent systems : Polar aprotic solvents like DMF or acetonitrile itself improve solubility and reaction homogeneity.
  • Temperature control : Reactions often proceed at 80–100°C under reflux to avoid side-product formation. Yields can vary (40–75%) depending on substituent electronic effects. For example, electron-withdrawing groups on the phenyl ring may require longer reaction times .
Reaction Parameter Optimal Range Impact on Yield
Temperature80–100°CHigher yields at 100°C
SolventDMF/Acetonitrile15–20% yield increase
Catalyst (ZnCl₂)10 mol%Reduces byproducts

Q. How can the crystal structure of this compound be determined experimentally?

Methodological Answer:

  • X-ray diffraction (XRD) : Single-crystal XRD is the gold standard. Use SHELX software for refinement (SHELXL for small-molecule structures) .
  • Sample preparation : Grow crystals via slow evaporation in ethanol/water mixtures. Ensure crystal quality by controlling humidity and temperature.
  • Data interpretation : Analyze bond lengths (e.g., C≡N: ~1.14 Å) and angles to confirm tautomeric forms. Compare with reported analogs in the Cambridge Structural Database .

Q. What solvents are suitable for dissolving this compound, and how does temperature affect solubility?

Methodological Answer:

  • Polar solvents : Acetonitrile, DMSO, and DMF show high solubility (>50 mg/mL).
  • Aqueous mixtures : Miscible with water at room temperature but phase-separates under high salt concentrations (e.g., 20% NaCl) or low temperatures (e.g., –20°C) .
  • Quantitative analysis : Use the IUPAC-NIST Solubility Database to model temperature-dependent solubility. For example, solubility in acetonitrile increases by ~12% per 10°C rise .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing.
  • First aid : For skin contact, wash with soap/water immediately. If inhaled, move to fresh air and seek medical attention if symptoms persist.
  • Storage : Keep in airtight containers at 2–8°C, away from ignition sources .

Q. Which analytical techniques are most effective for purity assessment?

Methodological Answer:

  • GC-FID : Optimize using factorial design (e.g., column temperature: 120°C; carrier gas flow: 1.2 mL/min) to resolve ethanol/acetonitrile impurities .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm). Calibrate with standards of known concentration.

Advanced Research Questions

Q. How can computational tools like Multiwfn elucidate the electronic properties of this compound?

Methodological Answer:

  • Wavefunction analysis : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites. The nitrile group exhibits high electron density (ESP ~ –45 kcal/mol).
  • Bond order analysis : Use Mayer bond orders to assess aromaticity in the pyrazole ring (typical C-N bond order: 1.3–1.5) .
  • Application : Predict reactivity in nucleophilic additions (e.g., cycloadditions with azides) .

Q. What strategies resolve contradictions in reported bioactivity data for pyrazole-acetonitrile derivatives?

Methodological Answer:

  • Variable control : Re-evaluate enzyme assay conditions (pH, temperature). For xanthine oxidase inhibition, IC₅₀ values vary with pre-incubation time .
  • Statistical robustness : Apply Student’s t-test (α = 0.05) and factorial design to isolate confounding factors (e.g., solvent purity) .
  • Meta-analysis : Compare structural analogs (e.g., triazole vs. pyrazole substituents) to identify SAR trends.

Q. How can synthetic byproducts be minimized during large-scale preparation?

Methodological Answer:

  • Process optimization : Use flow chemistry to enhance heat/mass transfer. Monitor reaction via in-line IR spectroscopy.
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Q. What mechanistic insights explain the compound’s reactivity in heterocyclic ring-forming reactions?

Methodological Answer:

  • Nitrile participation : The acetonitrile group acts as a dipolarophile in 1,3-dipolar cycloadditions (e.g., with nitrones).
  • Kinetic studies : Use DFT calculations (B3LYP/6-31G*) to model transition states. Activation energy for azide cycloaddition: ~25 kcal/mol .

Q. How do solvent additives influence the compound’s stability in long-term storage?

Methodological Answer:

  • Stabilizers : Add 0.1% BHT to prevent radical degradation.
  • Accelerated aging tests : Store at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (peak area reduction <5% acceptable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.